molecular formula C26H28N6O5 B10823006 BHQ-1 carboxylic acid

BHQ-1 carboxylic acid

Cat. No.: B10823006
M. Wt: 504.5 g/mol
InChI Key: WNSHOFSTJVYJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BHQ-1 carboxylic acid, also known as Black Hole Quencher 1 carboxylic acid, is a non-fluorescent chromophore used extensively in molecular biology and genomics. It is a dark quencher dye that efficiently quenches fluorescent dyes through Förster resonance energy transfer (FRET) and static quenching. This compound is particularly useful in fluorescence-based nucleic acid analysis, such as quantitative PCR (qPCR) and other fluorescence resonance energy transfer (FRET) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

BHQ-1 carboxylic acid is synthesized through a series of chemical reactions involving the substitution of electron-donating and withdrawing groups on aromatic rings. The synthesis typically involves the reaction of a diazonium salt with an aromatic compound, followed by further modifications to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

BHQ-1 carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: Reaction with nucleophiles to form substituted products.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, alcohols, and amines. Reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine .

Major Products Formed

The major products formed from these reactions include esters, amides, and substituted aromatic compounds .

Scientific Research Applications

BHQ-1 carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

BHQ-1 carboxylic acid exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. In FRET, the energy from a fluorescent dye is transferred to the BHQ-1 molecule, which then dissipates the energy as heat, effectively quenching the fluorescence. In static quenching, BHQ-1 forms a ground state complex with the fluorescent dye, preventing it from emitting light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BHQ-1 carboxylic acid is unique due to its broad absorption range (480-580 nm) and high quenching efficiency. It is particularly effective in quenching green and yellow fluorescent dyes, making it a versatile tool in various fluorescence-based applications .

Properties

Molecular Formula

C26H28N6O5

Molecular Weight

504.5 g/mol

IUPAC Name

4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid

InChI

InChI=1S/C26H28N6O5/c1-17-7-12-21(24(14-17)32(35)36)28-29-22-16-25(37-4)23(15-18(22)2)30-27-19-8-10-20(11-9-19)31(3)13-5-6-26(33)34/h7-12,14-16H,5-6,13H2,1-4H3,(H,33,34)

InChI Key

WNSHOFSTJVYJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.